molecular formula C17H27N5O2 B2984425 tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 1353944-47-4

tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B2984425
CAS No.: 1353944-47-4
M. Wt: 333.436
InChI Key: KRTJEWWHCHFYMS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at position 1. At position 3, an amino group connects to a pyrimidine ring substituted with a cyclopropylamino moiety at the 6-position.

Applications:
This molecule is a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or nucleotide analogs, due to its pyrimidine core and modular substitution pattern.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[[6-(cyclopropylamino)pyrimidin-4-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)22-8-4-5-13(10-22)21-15-9-14(18-11-19-15)20-12-6-7-12/h9,11-13H,4-8,10H2,1-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTJEWWHCHFYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=NC(=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidin-4-yl core. One common synthetic route includes the following steps:

  • Formation of the Pyrimidin-4-yl Core: : This can be achieved through a condensation reaction between an appropriate β-dicarbonyl compound and guanidine.

  • Introduction of the Cyclopropylamino Group: : The cyclopropylamino group can be introduced via nucleophilic substitution, where cyclopropylamine reacts with the pyrimidin-4-yl core.

  • Attachment of the Piperidine Ring: : The piperidine ring is then attached through a reductive amination reaction involving the pyrimidin-4-yl core and piperidine.

  • Protection of the Piperidine Nitrogen: : The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed on the piperidine ring to introduce functional groups such as hydroxyl or carbonyl groups.

  • Reduction: : Reduction reactions can be used to convert functional groups within the compound, such as converting nitro groups to amino groups.

  • Substitution: : Nucleophilic substitution reactions can be used to replace functional groups on the pyrimidin-yl core or the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines, alcohols, and halides can be used, often with the aid of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or carbonylated piperidine derivatives, amino-substituted pyrimidin-yl cores, and halogenated derivatives.

Scientific Research Applications

Tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: : The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropylamino group and the piperidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism of action would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Differences Hazard/Safety Notes (GHS) References
tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (1353989-88-4) C18H29N5O2 347.46 Methylene (-CH2-) bridge between piperidine and pyrimidine H302, H315, H319 (Toxic if swallowed, skin/eye irritation)
tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (1353989-79-3) C18H29N5O2S 375.52 Methylthio (-SCH3) at pyrimidine 2-position Not classified
tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (1353974-36-3) C18H29N5O2 347.46 N-methylation at the piperidine-pyrimidine linkage H302, H315, H319
(R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (1353997-36-0) C16H25N5O2 319.40 Pyrrolidine (5-membered ring) instead of piperidine Data not available
tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (1353956-33-8) C18H29N5O2 347.46 Substituent at piperidine 2-position with methylene bridge H302, H315, H319

Key Observations

Structural Variations and Implications

N-methylation in reduces hydrogen-bonding capacity, which may enhance metabolic stability but decrease target affinity.

The pyrrolidine analog has a smaller ring size, which could reduce steric hindrance and modulate stereochemical interactions in chiral environments.

Safety Profiles :

  • Compounds with H302/H315/H319 classifications require stringent handling protocols (e.g., gloves, eye protection) .
  • Unclassified compounds like may pose fewer immediate hazards but still demand standard laboratory precautions.
Physicochemical Properties
  • The light yellow solid state noted in suggests moderate stability under ambient conditions.
  • Higher molecular weight analogs (e.g., at 375.52 g/mol) may exhibit lower aqueous solubility, necessitating formulation adjustments.

Biological Activity

tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H25N5O2
  • Molecular Weight : 319.40 g/mol
  • CAS Number : 1353997-36-0

The compound is hypothesized to exert its biological effects primarily through interaction with specific protein targets involved in cellular signaling pathways. The presence of the pyrimidine and piperidine moieties suggests potential activity against various enzymes and receptors.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, likely through the induction of apoptosis and cell cycle arrest. For instance, a study highlighted its efficacy against breast cancer cells, where it led to a significant decrease in cell viability at concentrations as low as 10 µM .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10Apoptosis induction
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further investigation is needed to elucidate the exact pathways involved .

Study on Anticancer Effects

A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and included this compound as a lead compound. The researchers found that modifications to the cyclopropyl group significantly affected potency, indicating that this moiety plays a crucial role in biological activity .

In Vivo Studies

In vivo studies using murine models have shown promising results regarding the compound's safety profile and efficacy. Mice treated with the compound exhibited reduced tumor growth without significant adverse effects at therapeutic doses. These findings suggest that this compound could be a viable candidate for further development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the pyrimidine core : Cyclopropylamine reacts with thiocyanate derivatives to generate the 6-(cyclopropylamino)pyrimidin-4-yl intermediate .

Coupling with piperidine : The intermediate is then coupled with tert-butyl piperidine-1-carboxylate derivatives under basic conditions (e.g., using NaH or K2_2CO3_3) in polar aprotic solvents like DMF or DCM .

Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced or removed using trifluoroacetic acid (TFA) or HCl in dioxane to control reactivity .
Key Reagents : Cyclopropylamine, thiocyanate, tert-butyl carbamate, and coupling agents like HATU or EDCI .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate or DCM/methanol) are standard for isolating intermediates and final products .
  • Recrystallization : Use solvents like ethanol or acetonitrile to improve crystallinity and purity .
  • HPLC : For high-purity requirements (>98%), reverse-phase HPLC with acetonitrile/water gradients is effective .

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the cyclopropyl, pyrimidine, and piperidine moieties. Key signals include cyclopropyl protons (δ 0.5–1.2 ppm) and pyrimidine NH (δ 8.5–9.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C17_{17}H28_{28}N6_6O2_2) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen bonding .

Q. What safety precautions are necessary during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Emergency Measures : Eyewash stations and showers must be accessible. In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling reactions to reduce side products .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reaction rate and solubility .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps like Boc deprotection .
    Example : A 20% yield increase was observed using DMF at 80°C versus THF at 60°C .

Q. How should researchers address contradictory spectroscopic data during structural validation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing NH peaks from solvent artifacts) .
  • Computational Modeling : Use DFT calculations (Gaussian or ORCA) to predict NMR shifts and compare with experimental data .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to track specific functional groups .

Q. What strategies are effective for analyzing the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen .
  • Light Sensitivity Tests : Expose to UV light (254 nm) and track photodegradation using LC-MS .

Q. How can researchers resolve discrepancies in biological activity data across assays?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate enzyme inhibition assays .
  • Dose-Response Curves : Perform IC50_{50} determinations in triplicate to identify outliers .
  • Cell-Based Validation : Compare activity in primary cells versus immortalized lines to rule out cell-specific effects .

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